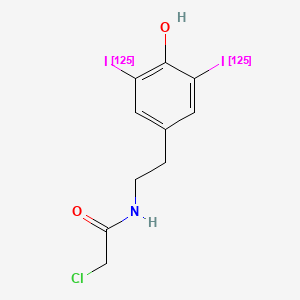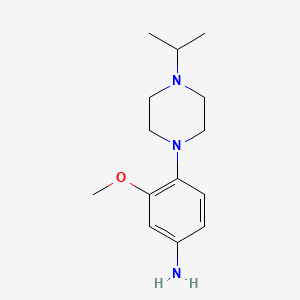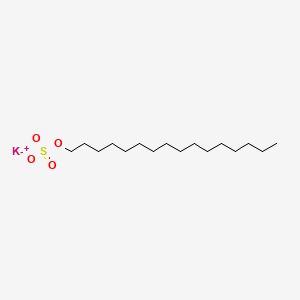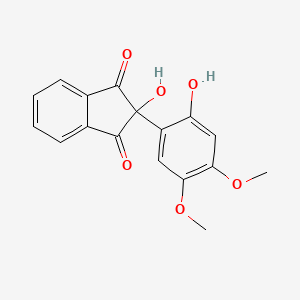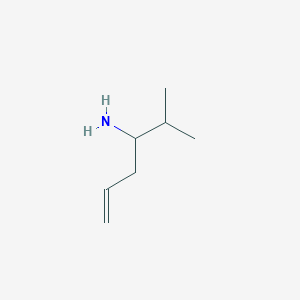![molecular formula C22H18N2O6S B13781637 4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate CAS No. 6648-62-0](/img/structure/B13781637.png)
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate is a complex organic compound known for its vibrant violet color. It is commonly used in various industrial applications, including dyeing and printing of textiles, as well as in the pharmaceutical industry as a colorant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate typically involves the condensation of 1-chloro-4-hydroxyanthracene-9,10-dione with N-(4-aminophenyl)acetamide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 1,4-dihydroxyanthracene-9,10-dione with p-methylaniline, followed by sulfonation and conversion to the sodium salt form. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields, including dyeing and pharmaceuticals .
Aplicaciones Científicas De Investigación
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for biological specimens.
Medicine: Utilized as a colorant in pharmaceutical formulations.
Industry: Applied in the dyeing and printing of textiles, as well as in the production of colored plastics and inks
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include oxidative stress and enzyme inhibition, which can lead to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate: Similar in structure but differs in the presence of a toluene sulphonate group.
N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl]acetamide: Similar but contains an acetamide group instead of a dimethylsulfamate group.
Uniqueness
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in industrial applications .
Propiedades
Número CAS |
6648-62-0 |
|---|---|
Fórmula molecular |
C22H18N2O6S |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl] N,N-dimethylsulfamate |
InChI |
InChI=1S/C22H18N2O6S/c1-24(2)31(28,29)30-14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3 |
Clave InChI |
JZYBRLDDDCKRCY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


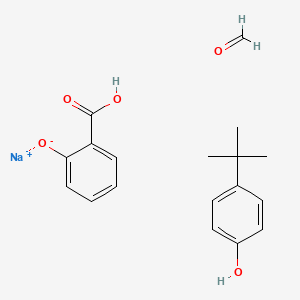
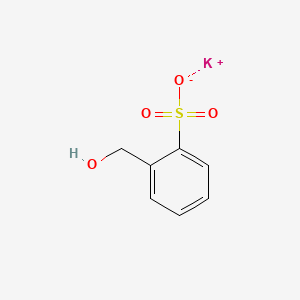



![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)
